B1576441 HFIAP-1

HFIAP-1

Cat. No.: B1576441
Attention: For research use only. Not for human or veterinary use.
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Description

HFIAP-1 (Hagfish Intestinal Antimicrobial Peptide-1) is a 37-residue cationic antimicrobial peptide (AMP) isolated from the Atlantic hagfish (Myxine glutinosa). It belongs to the cathelicidin family and exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL . A distinguishing feature of this compound is the presence of two brominated tryptophan residues (Br-Trp at positions 7 and 32), which enhance protease resistance without significantly affecting antimicrobial efficacy . Structural studies reveal that its non-brominated synthetic analogs retain potent activity, suggesting that bromination primarily serves to stabilize the peptide in proteolytic environments .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GWFKKAWRKVKHAGRRVLDTAKGVGRHYLNNWLNRYR

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Other Hagfish AMPs

HFIAP-1 is part of a trio of closely related peptides (this compound, -2, -3), all isolated from hagfish intestines. Key differences include:

  • Sequence Length : this compound and -2 are 37 residues long, while HFIAP-3 is shorter (29 residues).
  • Bromination : this compound contains two Br-Trp residues (W7, W32), HFIAP-2 has one (W7), and HFIAP-3 has one (W7).
  • Activity : All three exhibit comparable antimicrobial spectra, but bromination correlates with enhanced resistance to host proteases .

Comparison with Fish-Derived AMPs

Moronecidin and Pleurocidin

  • Source : Moronecidin is from white bass (Morone chrysops), and pleurocidin is from winter flounder (Pleuronectes americanus).
  • Structural Similarity : Sequence alignment shows conserved cationic and hydrophobic regions with this compound, particularly in α-helical domains critical for membrane disruption .
  • Activity : Both peptides exhibit MICs in the 1–10 µg/mL range, similar to this compound, but lack post-translational modifications like bromination .

BjAMP1

  • Source : Identified in Branchiostoma japonicum (Japanese amphioxus) using this compound’s signal peptide as a query.
  • Structure : A 21-residue peptide (+6 charge) with two α-helices, shorter than this compound but sharing a conserved signal peptide region .

Comparison with Cathelicidin-Related Peptides

Vipericidins (Crotalicidin, Batroxidin)

  • Source : Isolated from South American pit vipers.
  • Structure : Share the cathelicidin scaffold but lack brominated residues.

Comparison with Broad-Spectrum Fish AMPs

Epinecidin-1 and Piscidins

  • Epinecidin-1 : A 21-residue peptide from grouper (Epinephelus coioides) with MICs of 1–8 µg/mL and additional anticancer activity .
  • Piscidins : Found in hybrid striped bass, these 22-residue peptides (e.g., Piscidin-1) show MICs of 0.5–8 µg/mL and strong membrane-lytic mechanisms but lack post-translational modifications .

Key Findings and Implications

  • Evolutionary Conservation : this compound’s signal peptide is conserved in distantly related species (e.g., BjAMP1), highlighting evolutionary pressure to retain AMP functionality .
  • Therapeutic Potential: Unlike vipericidins, this compound shows low hemolysis, making it a safer candidate for antibiotic development .

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